3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine
Overview
Description
3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine is a heterocyclic compound that contains a piperidine ring, a pyrazole ring, and an oxane (tetrahydropyran) ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple heterocyclic rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The piperidine ring can be introduced via cyclization reactions involving amines and aldehydes or ketones. The oxane ring is often formed through cyclization of diols or epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s heterocyclic structure allows it to interact with various biological macromolecules, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines.
Oxane Derivatives: Compounds such as tetrahydropyran and its derivatives.
Uniqueness
3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement provides a versatile scaffold for the development of novel bioactive molecules with potential applications in various fields. The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in drug discovery and other research areas.
Biological Activity
3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHNO, with a molecular weight of 235.33 g/mol. Its structure features a piperidine ring substituted with a pyrazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. For instance, modifications on the piperidine structure have been shown to enhance antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | E. coli | 32 µg/mL |
3b | S. aureus | 16 µg/mL |
3c | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 2: Anti-inflammatory Efficacy of Pyrazole Derivatives
Compound | IC (µM) | Reference Drug (Diclofenac) IC (µM) |
---|---|---|
3d | 0.02 | 0.05 |
3e | 0.03 | 0.04 |
Antitumor Activity
The antitumor activity of pyrazole derivatives has also been documented. Research indicates that structural modifications can lead to enhanced antitumor efficacy through mechanisms such as inhibition of tubulin polymerization .
Case Study: Antitumor Effects
A study conducted by Mojzych et al. synthesized new pyrazolo[4,3-e][1,2,4]triazine derivatives that demonstrated significant antitumor properties in vitro. These compounds were evaluated against various cancer cell lines, showing IC values ranging from 10 to 30 µM .
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets:
Properties
IUPAC Name |
3-[2-(oxan-4-yl)pyrazol-3-yl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-11(10-14-6-1)13-3-7-15-16(13)12-4-8-17-9-5-12/h3,7,11-12,14H,1-2,4-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPCQVPCDCQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NN2C3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.